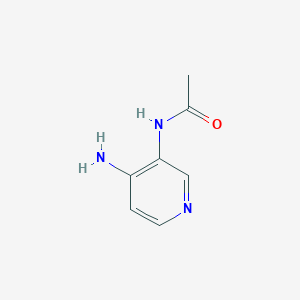

N-(4-aminopyridin-3-yl)acetamide

Description

Structure

3D Structure

Properties

CAS No. |

750570-35-5 |

|---|---|

Molecular Formula |

C7H9N3O |

Molecular Weight |

151.17 g/mol |

IUPAC Name |

N-(4-aminopyridin-3-yl)acetamide |

InChI |

InChI=1S/C7H9N3O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H2,8,9)(H,10,11) |

InChI Key |

MKZXMKBJWHAKIX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CN=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of N-(4-aminopyridin-3-yl)acetamide and its Analogues

Multi-Step Synthesis Approaches

A common and logical multi-step synthesis for this compound involves the selective acylation of 3,4-diaminopyridine (B372788) (3,4-DAP). In biological systems, 3,4-DAP is primarily metabolized to this compound, also known as 3-N-acetyl-3,4-diaminopyridine, through the action of N-acetyl transferase enzymes. nih.gov This biochemical transformation highlights the feasibility of a chemical approach involving the acetylation of the 3-amino group.

The synthesis of the precursor, 3,4-diaminopyridine, can itself be a multi-step process. A common starting material is 4-nitropyridine-N-oxide. Reduction of 4-nitropyridine-N-oxide with iron in the presence of a mineral acid like sulfuric acid can yield 4-aminopyridine (B3432731). semanticscholar.org Subsequent nitration and reduction steps would lead to 3,4-diaminopyridine. An alternative approach involves the electrochemical reduction of 3-nitropyridine (B142982) derivatives. google.com For instance, 4-amino-3-nitropyridine (B158700) can be reduced to prepare 3,4-diaminopyridine. google.com

Once 3,4-diaminopyridine is obtained, selective acetylation is the key step. The differential reactivity of the two amino groups in 3,4-diaminopyridine allows for regioselective acylation at the 3-position under controlled conditions. This can be achieved using acetylating agents such as acetic anhydride (B1165640) or acetyl chloride in a suitable solvent. The choice of solvent and reaction temperature is crucial to favor the formation of the desired mono-acetylated product and minimize di-acetylation.

Table 1: Illustrative Multi-Step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Product |

| 1 | 4-Nitropyridine-N-oxide | Fe, H₂SO₄ (aq) | 4-Aminopyridine |

| 2 | 4-Aminopyridine | HNO₃, H₂SO₄ | 4-Amino-3-nitropyridine |

| 3 | 4-Amino-3-nitropyridine | SnCl₂, HCl or Electrochemical reduction | 3,4-Diaminopyridine |

| 4 | 3,4-Diaminopyridine | Acetic anhydride, controlled conditions | This compound |

Microwave-Assisted Synthesis Techniques for Acetamide (B32628) Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.net This technique can be effectively applied to the synthesis of acetamide derivatives, including analogs of this compound.

For instance, the synthesis of various acetamide derivatives has been successfully achieved by reacting primary and secondary amines with chloroacetyl chloride under microwave irradiation. nih.gov This method offers a rapid and efficient way to produce the corresponding acetamides. Similarly, a one-pot, multi-component reaction for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been developed using microwave heating, demonstrating the utility of this technology in constructing complex heterocyclic systems. researchgate.net While a specific protocol for the microwave-assisted synthesis of this compound is not detailed in the provided literature, the general success of this technique for related compounds suggests its high potential for this synthesis, particularly for the acetylation step or for the preparation of derivatives.

Table 2: Examples of Microwave-Assisted Synthesis of Related Acetamide and Aminopyridine Derivatives

| Starting Materials | Product Type | Reaction Conditions | Key Advantages | Reference |

| 2-Aminopyridine (B139424), Cyanamide, Aldehydes/Ketones | Pyridinyl-1,3,5-triazine-2,4-diamine hybrids | Microwave irradiation, 120 °C, 15 min | Green, efficient, high-yield, reduced reaction time | researchgate.net |

| Amines, Chloroacetyl chloride | Acetamide derivatives | Microwave irradiation | Reduced reaction time, increased yields | nih.gov |

| Chalcones, Guanidine hydrochloride | 2-Amino-4,6-diarylpyrimidines | Microwave irradiation | Simple, mild process | blazingprojects.com |

Ring Transformation Reactions for Aminopyridine Carboxylates

Ring transformation reactions offer an elegant and powerful strategy for the synthesis of complex heterocyclic structures that might be difficult to access through conventional methods. One notable example is the synthesis of N-modified 4-aminopyridine-3-carboxylates, which are structurally related to this compound.

A reported method involves the reaction of 3-methyl-5-nitropyrimidin-4(3H)-one with enaminones. Current time information in Bangalore, IN.researchgate.net This reaction proceeds via a ring transformation that leads to the formation of functionalized 4-aminopyridines. By modifying the enaminone precursor, a variety of substituents can be introduced at the 4-amino position. Current time information in Bangalore, IN.researchgate.net This strategy allows for the construction of a library of diverse aminopyridine derivatives. Although this specific reaction yields aminopyridine carboxylates, the principle of ring transformation of a pyrimidine (B1678525) core could be adapted to design syntheses for other substituted aminopyridines, including analogs of this compound.

Derivatization and Scaffold Functionalization for Novel Compound Discovery

The this compound scaffold serves as a valuable platform for further chemical modification to explore structure-activity relationships and discover novel compounds.

Introduction of Diverse Heterocyclic Moieties

The introduction of various heterocyclic moieties onto the aminopyridine core is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. Starting from 4-aminopyridine, a variety of heterocyclic compounds can be synthesized.

For example, diazotization of 4-aminopyridine followed by coupling reactions with different nucleophiles can lead to the formation of derivatives containing isoindoline-1,3-dione, isoindoline-1-one-3-sulphoxide, and other heterocyclic systems. globalresearchonline.netoaji.net The resulting acetohydrazide can be further condensed with aldehydes and reacted with benzoic acid derivatives to yield complex heterocyclic structures such as dihydroquinazolines, benzoxazines, and benzothiazines. globalresearchonline.netoaji.net

Another approach involves the condensation of aminopyridines with other reactive intermediates. For instance, N-(pyridin-4-yl)-(indol-3-yl)acetamides have been prepared by condensing indol-3-yl acetic acids with 4-aminopyridine. acs.org Similarly, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been synthesized, showcasing the versatility of the aminopyridine scaffold in constructing complex, multi-ring systems. mdpi.com

Table 3: Examples of Heterocyclic Moieties Introduced onto the Aminopyridine Scaffold

| Starting Material | Reagents/Reaction Type | Introduced Heterocyclic Moiety | Reference |

| 4-Aminopyridine | Diazotization, coupling with sodium saccharin | Isoindoline-1-one-3-sulphoxide | globalresearchonline.net |

| 4-Aminopyridine | Diazotization, coupling with phthalimide (B116566) potassium | Isoindoline-1,3-dione | globalresearchonline.net |

| 4-Aminopyridine | Condensation with indol-3-yl acetic acids | Indole (B1671886) | acs.org |

| Substituted 3-aminopyridines | Reaction with 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetic acid | Imidazo[2,1-b]thiazole | mdpi.com |

| Schiff's base from 4-aminopyridine derivative | Reaction with 2-aminobenzoic acid | Dihydroquinazoline | oaji.net |

| Schiff's base from 4-aminopyridine derivative | Reaction with 2-hydroxybenzoic acid | Benzoxazine | oaji.net |

| Schiff's base from 4-aminopyridine derivative | Reaction with 2-mercaptobenzoic acid | Benzothiazine | oaji.net |

Strategic Substituent Modifications and Reaction Conditions

Strategic modifications of substituents on the aminopyridine ring and the acetamide side chain, along with careful control of reaction conditions, are crucial for developing new analogs. The reactivity of the amino groups in diaminopyridines can be modulated by the electronic nature of other substituents on the pyridine (B92270) ring.

Derivatives of 3,4-diaminopyridine have been synthesized and studied as catalysts for acyl-transfer reactions, highlighting the nucleophilic character of the amino groups which can be tuned by substitution. researchgate.netthieme-connect.com The synthesis of these catalysts often involves a three- to five-step process starting from 3,4-diaminopyridine, with modifications including alkylation of the amino groups. thieme-connect.com

The reaction conditions play a critical role in determining the outcome of synthetic transformations. For example, in the synthesis of 2-aminopyridines and 2-pyridinones from 2H-pyran-2-ones, the choice of solvent and base can selectively favor one product over the other. thieme-connect.com Similarly, in multicomponent reactions for the synthesis of acetamide derivatives, the use of catalysts like p-toluenesulfonic acid and the nature of the reactants (e.g., isocyanates and aldehydes) dictate the final structure of the product. globalresearchonline.net These examples underscore the importance of a systematic approach to varying substituents and optimizing reaction conditions to achieve the desired chemical diversity in the analogs of this compound.

Scaleable Synthesis Routes for Related Pyrazinone Acetamide Inhibitors

The development of robust and economically viable synthetic routes is a critical aspect of pharmaceutical development, particularly for compounds intended for extensive clinical investigation and commercialization. For pyrazinone acetamide inhibitors, which represent a significant class of therapeutic agents, establishing scalable synthetic methodologies is paramount. Research in this area has focused on creating efficient, safe, and high-yielding processes suitable for multi-kilogram production. These efforts often involve the strategic circumvention of hazardous reagents, minimizing chromatographic purifications, and optimizing reaction conditions for large-scale operations.

Further refinements to the synthesis of related pyrazinone acetamide inhibitors have been documented, emphasizing cost-effectiveness and operational safety. google.com An improved process for preparing a 3-fluoro-2-pyridylmethyl-3-(2,2-difluoro-2-(2-pyridyl)ethylamino)-6-chloropyrazin-2-one-1-acetamide highlights the substitution of expensive reagents like H2/Pd/C with more economical alternatives such as Raney Nickel for reduction steps. google.com Similarly, the use of p-toluenesulfonyl chloride (pTsCl) or mesyl chloride (MsCl) in place of triflic anhydride for the preparation of key intermediates represents a significant step towards a more industrially viable synthesis. google.com

The construction of the core pyrazinone ring system is a pivotal step in the synthesis of these inhibitors. One scalable approach involves the cyclization of an acetyl-containing precursor, which, upon acidic treatment, yields the desired 6-methyl-pyrazine-2,3-dione. nih.gov This method has been successfully applied to multi-kilogram scale synthesis, underscoring its practicality for industrial production. nih.gov

Key transformations in these scalable syntheses often involve innovative catalytic systems. For instance, a copper-mediated Ullmann-type cross-coupling reaction has been effectively employed in the synthesis of a 3-aminopyrazinone acetamide thrombin inhibitor. scribd.com This specific transformation highlights the utility of modern catalytic methods in constructing complex molecular architectures on a large scale.

The following tables summarize key aspects of scalable synthetic routes for pyrazinone acetamide inhibitors, providing an overview of the starting materials, key transformations, and reported yields.

Table 1: Key Intermediates and Reagents in Scalable Pyrazinone Acetamide Inhibitor Synthesis

| Intermediate/Reagent | Role in Synthesis | Reference |

| 2,2-difluoro-2-(2-pyridyl)ethylamine | Key fluorinated intermediate | researchgate.net |

| 2-aminomethyl-3-fluoropyridine | Key intermediate | researchgate.netgoogle.com |

| Raney Nickel | Cost-effective reducing agent | google.com |

| p-toluenesulfonyl chloride | Reagent for tosylate formation | google.com |

| Copper(I) iodide (CuI) | Catalyst for cross-coupling | scribd.com |

Table 2: Overview of a Scalable Synthesis Step for a Pyrazinone Acetamide Thrombin Inhibitor

| Starting Material | Reaction | Product | Overall Yield | Reference |

| Multiple Precursors | Multi-step synthesis with minimal isolations | 2-{3-[(2,2-difluoro-2-(2-pyridyl)ethyl)amino]-6-chloro-2-oxohydropyrazinyl}-N-[(3-fluoro(2-pyridyl))methyl]acetamide | 36% | researchgate.net |

Mechanistic Investigations of Biological Activities in Preclinical Models

Enzymatic Interactions and Modulatory Effects

The parent compound of N-(4-aminopyridin-3-yl)acetamide, amifampridine, is a well-established non-selective blocker of voltage-gated potassium (Kv) channels. drugbank.comrxlist.commedchemexpress.com By blocking these channels in nerve terminals, amifampridine prolongs cell membrane depolarization, which in turn increases the influx of calcium and enhances the release of acetylcholine (B1216132) at the neuromuscular junction. ijsdr.orgdrugbank.com This mechanism underlies its therapeutic use in conditions like Lambert-Eaton myasthenic syndrome (LEMS). ijsdr.orgnih.gov

In contrast, its metabolite, this compound, is considered pharmacologically inactive at potassium channels. europa.eudrugbank.comnih.govfda.gov Studies on the metabolism and effects of amifampridine consistently refer to 3-N-acetylamifampridine as the inactive metabolite, indicating that the acetylation of the amino group at the 3-position of the pyridine (B92270) ring abrogates the potassium channel blocking activity.

Table 1: Potassium Channel Activity of Amifampridine and its Metabolite

| Compound | Target | Activity |

|---|---|---|

| Amifampridine (parent) | Voltage-gated K+ Channels | Blocker ijsdr.orgdrugbank.comrxlist.com |

A review of the current scientific literature reveals no preclinical studies investigating the direct modulatory effects of this compound on hyaluronidase (B3051955) activity. While other acetamide (B32628) and pyridine-containing compounds have been evaluated as modulators of this enzyme, data specific to this compound is not available. tandfonline.comtandfonline.comresearchgate.net

Table 2: Hyaluronidase Modulation by this compound

| Compound | Target | Finding |

|---|

There are currently no published preclinical in vitro studies examining the potential for this compound to act as an inhibitor of glycosidase enzymes, such as α-glucosidase.

Table 3: α-Glucosidase Inhibition by this compound

| Compound | Target | Finding |

|---|

While there is no direct evidence of this compound acting as a kinase inhibitor, the aminopyridine scaffold to which it belongs has been a subject of interest in the development of kinase inhibitors for various targets.

B-RafV600E Inhibition: Research has been conducted on structural isomers, specifically N-(4-aminopyridin-2-yl)amide derivatives, as potential inhibitors of the B-RafV600E mutant kinase, a key target in several cancers. researchgate.net These studies demonstrated that certain compounds in this series could potently inhibit the enzyme, with one promising compound showing an IC50 value of 38 nM for B-RafV600E. researchgate.net This indicates that the N-(4-aminopyridin)amide scaffold is a viable starting point for designing B-Raf inhibitors.

c-Jun N-terminal kinase (JNK) Inhibition: Aminopyridine-based compounds have also been identified as inhibitors of JNK, a member of the mitogen-activated protein (MAP) kinase family implicated in inflammatory diseases and neurodegenerative disorders.

ALK2 Inhibition: The 2-aminopyridine (B139424) structure has been used as a basis for developing inhibitors of Activin receptor-like kinase 2 (ALK2), a BMP type I receptor kinase.

Although these findings concern structurally related molecules rather than this compound itself, they highlight the broader potential of the aminopyridine chemical class in the field of kinase inhibition.

Table 4: Kinase Inhibition by Structurally Related Aminopyridine Derivatives

| Derivative Class | Target Kinase | Finding | Citation |

|---|---|---|---|

| N-(4-aminopyridin-2-yl)amides | B-RafV600E | Potent enzymatic inhibition (IC50 as low as 38 nM) | researchgate.net |

| Aminopyridines | c-Jun N-terminal kinase (JNK) | Identified as inhibitors with cellular activity |

Based on available scientific data, this compound has not been investigated as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and a target in cancer immunotherapy. nih.govijpsonline.comfrontiersin.org

Table 5: IDO1 Inhibition by this compound

| Compound | Target | Finding |

|---|

There is no information in the current scientific literature to suggest that this compound has been evaluated for inhibitory activity against Beta-secretase 1 (BACE1), an enzyme targeted in Alzheimer's disease research. nih.govnih.gov

Table 6: BACE1 Inhibition by this compound

| Compound | Target | Finding |

|---|

PfATP4 Inhibition for Antiparasitic Activity

This compound and its derivatives have been identified as inhibitors of the Plasmodium falciparum ATPase 4 (PfATP4). nih.govbiorxiv.org This ion pump is crucial for maintaining low cytosolic sodium ion concentrations within the parasite. biorxiv.org Inhibition of PfATP4 disrupts this essential ion homeostasis, leading to the parasite's death. nih.govbiorxiv.org This mechanism of action is considered a promising strategy for the development of new antimalarial drugs, as several distinct chemical classes have been found to target PfATP4. nih.gov

Research has demonstrated that resistance to some PfATP4 inhibitors can emerge through specific mutations in the pfatp4 gene. nih.gov However, studies on novel α-azacyclic acetamide-based inhibitors, which share a core structure, have shown that they are not affected by the PfATP4G358S mutation, which confers resistance to other clinical candidates like KAE609. biorxiv.org This suggests that these compounds could be effective against resistant parasite strains. The disruption of sodium ion regulation by these inhibitors has been shown to be a key part of their antimalarial activity. biorxiv.org

The inhibitory action of these compounds on PfATP4 has been confirmed through various experimental approaches. These include observing reduced potency against parasites with known resistance-conferring mutations in PfATP4 and noting a metabolic signature similar to that of other known PfATP4 inhibitors. nih.gov Furthermore, these compounds have been shown to inhibit the Na+-dependent ATPase activity, which is consistent with on-target inhibition of PfATP4. nih.gov Some N-acetamide indole (B1671886) analogs have also demonstrated the ability to block parasite transmission to mosquitoes by inhibiting gamete development. nih.gov

Aldo Keto Reductase (AKR) Inhibition

The aldo-keto reductase (AKR) superfamily of enzymes is involved in the metabolism of a wide range of substances, including steroids and prostaglandins. researchgate.netupenn.edu Certain AKR isoforms, such as AKR1C3, are implicated in the progression of hormone-dependent cancers like prostate and breast cancer by producing potent androgens and estrogens. upenn.edunih.gov This makes selective inhibition of AKR1C3 an attractive therapeutic strategy. upenn.edunih.gov

While direct studies on this compound as an AKR inhibitor are not extensively documented in the provided search results, related acetamide and aminopyridine derivatives have been investigated for their potential to inhibit AKR enzymes. For instance, N-(4-(cyano(phenyl)methyl)phenyl)acetamide has been shown to inhibit both AKR1C1 and AKR1C3. nih.gov The search for selective AKR1C3 inhibitors is a key area of research to avoid inhibiting other isoforms like AKR1C1 and AKR1C2, which have different physiological roles. upenn.edu

Cellular and In Vitro Pharmacodynamic Studies

Modulation of Cellular Proliferation and Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a primary mechanism by which many anticancer agents exert their effects. frontiersin.org Research has shown that aminopyridine derivatives can influence cell proliferation and induce apoptosis in cancer cells. For example, 4-aminopyridine (B3432731) has been demonstrated to cause apoptosis in malignant astrocytoma cell lines. nih.gov

Derivatives of acetamide have also been a focus of anticancer research. Studies on various acetamide-containing compounds have shown their ability to inhibit cancer cell growth and induce apoptosis in different cancer cell lines, including breast cancer. nih.govresearchgate.net For instance, certain diarylpyrrole derivatives with an acetamide linkage were found to induce early apoptosis in MCF-7 and MDA-MB231 breast cancer cells. nih.gov Similarly, mercaptoacetamide-linked pyrimidine-1,3,4-oxadiazole hybrids have demonstrated cytotoxicity and apoptosis induction in lung and prostate cancer cell lines. researchgate.net These compounds often work by targeting specific cellular pathways or enzymes involved in cell proliferation and survival. researchgate.net

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-Aminopyridine | U87 and A172 (Malignant Astrocytoma) | Dose-dependent inhibition of proliferation and induction of apoptosis. | nih.gov |

| Diarylpyrrole Acetamide Derivatives | MCF-7 and MDA-MB231 (Breast Cancer) | Increased percentage of early and late apoptotic cells. | nih.gov |

| Mercaptoacetamide-linked Pyrimidine-1,3,4-oxadiazole Hybrids | A549 (Lung), PC-3, DU-145 (Prostate) | Cytotoxicity and apoptosis induction. | researchgate.net |

Antioxidant Mechanisms and Radical Scavenging Activity

Antioxidant activity, particularly the ability to scavenge free radicals, is a significant area of investigation for various chemical compounds due to the role of oxidative stress in numerous diseases. Several studies have explored the antioxidant potential of derivatives containing acetamide and pyridine moieties.

For example, novel thiazolo[4,5-b]pyridine (B1357651) derivatives incorporating an acetamide linker have been synthesized and evaluated for their free radical scavenging activity using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) assay. pensoft.net Similarly, new indole analogues containing pyridopyrimidine and pyrazolopyridine structures have shown good radical scavenging activity. researchgate.net The antioxidant capacity of these compounds is often compared to standard antioxidants like butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). researchgate.net The structural features of these molecules, such as the presence of specific functional groups, can significantly influence their antioxidant properties. brieflands.com

| Compound Class | Assay | Finding | Reference |

|---|---|---|---|

| Thiazolo[4,5-b]pyridine Acetamide Derivatives | DPPH Radical Scavenging | Demonstrated free radical scavenging activity. | pensoft.net |

| Indole Analogues with Pyridopyrimidine/Pyrazolopyridine | Radical Scavenging | Several compounds exhibited good radical scavenging activity. | researchgate.net |

| Coumarin Derivatives with N-(4-sulfamoylphenyl)acetamide | DPPH Radical Scavenging | Showed good radical scavenging activity, influenced by structural features. | brieflands.com |

Antimicrobial Efficacy Against Bacterial and Yeast Strains

The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. Acetamide and aminopyridine derivatives have been a source of compounds with potential antibacterial and antifungal properties.

Studies have shown that various acetamide derivatives are effective against both Gram-positive and Gram-negative bacteria. researchgate.net For instance, certain N-(pyridin-4-yl)acetamide derivatives have been synthesized and tested against bacterial strains like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.netmdpi.com The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. nih.govresearchgate.net

Novel pyridine-1,2,4-triazole-3-thione-hydrazone scaffolds have demonstrated significant antifungal activity, particularly against Candida tenuis. nih.gov Similarly, some indole derivatives containing pyridopyrimidine have exhibited good antibacterial and antifungal activities. researchgate.net The specific substitutions on the core structures of these compounds play a crucial role in their antimicrobial potency. nih.govresearchgate.net

| Compound Class | Microorganism(s) | Key Finding | Reference |

|---|---|---|---|

| N-(pyridin-4-yl)acetamide derivatives | E. coli, P. aeruginosa, S. aureus | Showed antibacterial potency. | researchgate.netmdpi.com |

| Pyridine-1,2,4-triazole-3-thione-hydrazones | Candida tenuis | Exceptionally active with low MIC values. | nih.gov |

| Indole analogues with pyridopyrimidine | Various bacteria and fungi | Exhibited good antibacterial and antifungal activities. | researchgate.net |

| N-(substituted-benzothiazol-2-yl) acetamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Some derivatives showed good antimicrobial potential with low MIC values. | researchgate.net |

Immunomodulatory Effects (e.g., Histamine (B1213489) Release, Cytokine Production)

The immune system's response, including the release of mediators like histamine and cytokines, is a complex process that can be modulated by various compounds. nih.gov Histamine, released from mast cells and basophils, is a key player in allergic reactions and inflammation. nih.govgoogle.com

Research into N-(pyridin-4-yl)-(indol-3-yl) alkylamides has identified potent inhibitors of histamine release from mast cells. researchgate.net One such compound, N-(pyridin-4-yl)-[1-(4-fluorobenzyl)indol-3-yl]acetamide, was found to be significantly more potent than the reference antihistamine astemizole (B1665302) in an assay measuring ovalbumin-induced histamine release. researchgate.net This highlights the potential for this class of compounds to act as antiallergic agents by stabilizing mast cells.

Cytokines, such as interleukins (e.g., IL-3, IL-4, IL-13), are also crucial mediators of the immune and inflammatory response. nih.gov The production of these cytokines can be influenced by various signaling pathways within immune cells. While direct evidence for this compound modulating cytokine production was not found in the provided search results, the broader class of immunomodulatory drugs often targets the signaling cascades that lead to cytokine synthesis and release. google.commedchemexpress.com For example, IL-3 can enhance the release of histamine and other inflammatory mediators from basophils, and basophils themselves can produce IL-3, suggesting an autocrine loop that could be a target for therapeutic intervention. nih.gov

Receptor Binding and Enzyme Inhibition Panel Studies

In preclinical evaluations, the specificity of this compound's interaction with various biological targets was assessed through comprehensive receptor binding and enzyme inhibition panels. In an in vitro screening panel, this compound, also referred to as 3-Ac-DAP, was evaluated at a concentration of 10 µM. The results from this panel indicated a lack of significant biological target engagement, with the compound failing to produce 50% or greater binding or inhibition for any of the receptors or enzymes tested. fda.gov This suggests a low potential for off-target activity at this concentration. Similarly, other in vitro studies have indicated that this compound does not bind significantly to receptors, ion channels, or transporters that are known to be associated with abuse potential. fda.gov

Metabolic Fate and Preclinical Pharmacokinetic Pathways (In Vitro and Animal Models)

The metabolic disposition of this compound's parent compound, 3,4-diaminopyridine (B372788) (amifampridine), has been investigated in several preclinical models. These studies show that the primary metabolic pathway is N-acetylation, resulting in the formation of this compound. fda.gov This metabolite is often the major circulating compound found in plasma after administration of the parent drug. google.com Animal models, particularly rats, have been instrumental in elucidating the metabolic fate and pharmacokinetic pathways. google.com

Hepatic Metabolism and First-Pass Effects (In Vitro Hepatocytes, Rat Models)

The liver is the primary site of metabolism for 3,4-diaminopyridine into this compound. In vitro studies using hepatocytes from rats and humans have confirmed that N-acetylation is the major metabolic route. fda.govtandfonline.com When [14C]-labeled 3,4-diaminopyridine was incubated with rat and human hepatocytes, it was rapidly metabolized to this compound. fda.gov

In vivo pharmacokinetic studies in rats have demonstrated a significant first-pass effect in the liver, where a substantial portion of the parent compound is metabolized before reaching systemic circulation. google.comgoogle.com This rapid metabolism results in this compound being more abundant in circulation than the parent compound, 3,4-diaminopyridine. google.com The exposure to the metabolite shows a dose-related dependence. google.com In vitro metabolic studies conducted with rat hepatocytes have been shown to accurately predict these in vivo observations. google.comgoogle.com

The estimated hepatic clearance of the parent compound, amifampridine, which leads to the formation of this compound, varies across species. In preclinical models, the hepatic clearance was estimated to be 28.1 mL/min/kg for rats and 15.0 mL/min/kg for monkeys. tandfonline.com

Table 1: In Vitro Hepatic Clearance of Amifampridine in Preclinical Models

| Species | Estimated Hepatic Clearance (mL/min/kg) |

| Rat | 28.1 |

| Monkey | 15.0 |

Data sourced from Taylor & Francis Online. tandfonline.com

Influence of Acetylator Phenotypes on Metabolism (Preclinical Insights)

The metabolism of 3,4-diaminopyridine to this compound is primarily catalyzed by the N-acetyltransferase enzymes, specifically NAT1 and NAT2. fda.govtandfonline.com These enzymes are known to be highly polymorphic in the human population, which leads to different "acetylator" phenotypes, mainly categorized as slow, intermediate, and fast. google.comnih.govnih.gov This genetic variability can significantly affect the rate and extent of metabolism. google.com

Preclinical animal models have been used to represent the extremes of these phenotypes. The rat, which exhibits rapid metabolism of 3,4-diaminopyridine, serves as a model for the fast acetylator phenotype in humans. google.com Conversely, the dog model is representative of a slow acetylator. This is because dogs lack the N-acetylation pathway responsible for forming the this compound metabolite. fda.govgoogle.com

This difference is highlighted in pharmacokinetic studies. In rats, this compound is the major circulating metabolite and is found in much higher concentrations than the parent compound. google.com The ratio of the area under the curve (AUC) of the metabolite to the parent drug can be used to characterize acetylator status. google.comgoogle.com In preclinical contexts, a high ratio is indicative of a fast acetylator phenotype, as seen in the rat model. google.com

Studies with recombinant human enzymes have shown that while both NAT1 and NAT2 can form the metabolite, 3,4-diaminopyridine appears to be a more specific substrate for NAT2, which showed an 8-fold higher rate of metabolite formation compared to NAT1. tandfonline.com This enzymatic pathway is central to the variable pharmacokinetic profiles observed. google.com

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic and Mass Spectrometric Method Development

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of N-(4-aminopyridin-3-yl)acetamide. The development of a robust and reliable HPLC method is critical for ensuring the quality and consistency of this compound. Method development for aminopyridine derivatives often involves reversed-phase chromatography, which utilizes a non-polar stationary phase and a polar mobile phase.

A suitable starting point for the analysis of this compound can be derived from methods developed for structurally similar compounds, such as 4-aminopyridine (B3432731). helixchrom.comijpras.com An isocratic HPLC method can provide a simple and efficient separation. The selection of the stationary phase is crucial, with C18 columns being a common choice due to their versatility and wide availability. researchgate.net The mobile phase composition, including the organic modifier, aqueous buffer, and pH, must be carefully optimized to achieve adequate retention and peak shape. A mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer is typically employed. researchgate.netgoogle.com The pH of the mobile phase is a critical parameter for ionizable compounds like aminopyridines and can be adjusted to control the retention time and selectivity. helixchrom.com For UV detection, the wavelength is selected based on the absorbance maximum of this compound to ensure maximum sensitivity.

A representative HPLC method for the analysis of this compound is detailed in the table below.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Chromatographic Mode | Reversed-Phase |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile : 0.05 M Phosphate Buffer (pH 6.8) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 262 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

This method provides a baseline for the isocratic elution of this compound. However, for more complex samples containing impurities or for trace-level quantification, a gradient elution method may be necessary to achieve the desired separation and sensitivity. google.com Method validation according to ICH guidelines is essential to demonstrate that the analytical procedure is suitable for its intended purpose, encompassing parameters such as specificity, linearity, accuracy, precision, and robustness. semanticscholar.org

Optimization Strategies using Design of Experiments (DoE) for Trace Analysis

The quantification of trace-level impurities is a critical aspect of pharmaceutical quality control. Design of Experiments (DoE) is a powerful statistical tool that enables a systematic and efficient approach to method optimization, moving away from the traditional one-factor-at-a-time (OFAT) approach. semanticscholar.orgrsc.org By simultaneously varying multiple factors, DoE allows for the identification of optimal conditions and the understanding of interactions between variables, which is particularly crucial for developing robust trace analysis methods. nih.gov

For the trace analysis of this compound, a DoE approach can be employed to optimize key HPLC parameters to achieve the required sensitivity and resolution. A fractional factorial or Plackett-Burman design can be initially used for screening to identify the most influential factors from a larger set of variables. semanticscholar.orgsrce.hr Factors that could be investigated include mobile phase composition (e.g., percentage of organic modifier, buffer concentration, pH), column temperature, and flow rate.

Once the critical factors are identified, a response surface methodology (RSM), such as a central composite design (CCD) or a Box-Behnken design (BBD), can be utilized for optimization. turkjps.org The responses to be optimized would typically include peak area (for sensitivity), resolution between the analyte and any closely eluting impurities, and analysis time.

The table below illustrates a potential DoE setup for optimizing the trace analysis of this compound.

Table 2: Example of a Box-Behnken Design for HPLC Method Optimization

| Factor | Level -1 | Level 0 | Level +1 |

| A: Acetonitrile (%) | 25 | 30 | 35 |

| B: pH | 6.5 | 6.8 | 7.1 |

| C: Flow Rate (mL/min) | 0.8 | 1.0 | 1.2 |

The experimental runs are performed according to the design matrix, and the resulting data is analyzed using statistical software. This analysis yields mathematical models that describe the relationship between the factors and the responses. These models can then be used to identify the optimal conditions that provide the best balance of sensitivity, resolution, and efficiency for the trace analysis of this compound. The use of DoE not only leads to a more robust and optimized method but also provides a deeper understanding of the method's performance characteristics. semanticscholar.org The robustness of the final method can also be evaluated using a DoE approach by intentionally making small variations in the method parameters and observing the impact on the results. sepscience.com

Computational Chemistry and Molecular Modeling for Mechanistic Elucidation

Molecular Docking and Binding Affinity Predictions with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger target, such as a protein. This method is crucial for understanding how a compound like N-(4-aminopyridin-3-yl)acetamide might interact with biological targets at an atomic level. Studies on related aminopyridine structures have successfully used docking to identify key interactions and predict binding affinities for various protein kinases, which are frequent targets for this class of compounds. mdpi.comtandfonline.comnih.gov

For instance, in studies of 2-aminopyridine (B139424) derivatives targeting kinases like c-Met and Janus kinase 2 (JAK2), molecular docking has revealed critical hydrogen bonding patterns. mdpi.comtandfonline.com The aminopyridine core is often predicted to form hydrogen bonds with residues in the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for kinase inhibitors. tandfonline.comnih.govnih.gov In one study, the amine group of a 2-aminopyridine inhibitor was shown to be within hydrogen bonding distance to the backbone carbonyl of H284 and the gatekeeper residue T283 of the ALK2 kinase. acs.org

Binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), quantifies the strength of the interaction. Lower energy values suggest stronger, more stable binding. tandfonline.com Docking studies on various aminopyridine derivatives have reported favorable binding energies against targets like beta-catenin and DNA gyrase, suggesting potent inhibitory potential. nih.govresearchgate.net

Table 1: Examples of Molecular Docking Predictions for Aminopyridine Analogs

| Compound Class | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| 2-Aminopyridine Derivatives | c-Met Kinase | Not specified | Tyr1230, Arg1208 mdpi.com |

| 2-Aminopyridine Derivatives | JAK2 Kinase | Not specified | Glu930, Leu932 tandfonline.com |

| 2-Cyano-N-(1-phenylethyl)acetamide | Various Proteins | -7.5 | Not specified tandfonline.com |

| Aminopyridine-based Inhibitors | JNK1 Kinase | Not specified | Met111 nih.gov |

| 2-Aminopyridine Schiff Bases | DNA Gyrase, EGFR Kinase | Favorable ΔG | Not specified researchgate.net |

This table is illustrative and compiles data from studies on various aminopyridine derivatives to suggest potential interaction profiles for this compound.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. Computational methods, particularly 3D Quantitative Structure-Activity Relationship (3D-QSAR), are instrumental in this process. mdpi.comtandfonline.com These models build a correlation between the physicochemical properties of a series of compounds and their experimentally determined potencies.

For aminopyridine-based kinase inhibitors, computational SAR studies have generated 3D contour maps that visualize which regions of the molecule are sensitive to modification. mdpi.comnih.gov These maps guide medicinal chemists in designing more potent and selective analogs. For example, CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) models have shown that electrostatic and hydrogen bond interactions are vital for the activity of 2-aminopyridine derivatives against c-Met kinase. mdpi.comnih.gov

Key findings from SAR studies on related compounds include:

The Primary Amine: Modification of the primary amine on the 2-aminopyridine ring, which interacts with the kinase hinge region, often leads to reduced potency. acs.org

Substitutions on the Ring: The placement of bulky or electron-withdrawing/donating groups on the pyridine (B92270) or associated phenyl rings can drastically alter binding affinity and selectivity. acs.org

Physicochemical Properties: In some cases, in vivo potency has been highly correlated with physicochemical properties like the acidity constant (pKa) and lipophilicity (logD).

Table 2: Illustrative SAR Insights from Aminopyridine Analogs

| Compound Series | Structural Modification | Impact on Activity | Computational Method |

| 2-Aminopyridine Derivatives | Varies | Generated models with high predictive power (Q² > 0.6) for JAK2 inhibition. tandfonline.com | 3D-QSAR (CoMFA/CoMSIA) |

| 3,5-Diaryl-2-aminopyridines | Substitution of 3-phenol with 4-phenylpiperazine | Greatly increased potency in cells. acs.org | Molecular Modeling |

| Aminopyridine-based JNK Inhibitors | Varies | Guided lead optimization to achieve low nanomolar potency. drugbank.com | X-ray Crystallography & Biochemical Screening |

| 2-Aminopyridine Derivatives | Varies | Electrostatic and hydrogen bond fields were found to be critical for c-Met kinase inhibition. mdpi.comnih.gov | 3D-QSAR (CoMFA/CoMSIA) |

Dynamics and Conformational Analysis of Compound-Target Interactions

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of the compound and its target protein over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. mdpi.comtandfonline.comnih.gov

For several aminopyridine-based kinase inhibitors, MD simulations lasting up to 500 nanoseconds have been performed. mdpi.comnih.gov These simulations help validate the initial docking poses and assess the stability of the compound-protein complex. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the change in the atomic coordinates of the protein and ligand over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable. mdpi.comresearchgate.net

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. It can highlight regions that become more stable upon ligand binding. tandfonline.comresearchgate.net

Hydrogen Bond Analysis: MD simulations can track the persistence of hydrogen bonds throughout the simulation, confirming the importance of key interactions identified in docking. tandfonline.comnih.gov

These dynamic studies confirm that the interactions predicted by docking, such as those with the kinase hinge region, are maintained over time, reinforcing the proposed binding mechanism. tandfonline.comnih.gov

Theoretical Predictions of Biological Pathways and Functional Impact

Beyond predicting binding to a single target, computational models can forecast the broader biological impact of a compound. This includes predicting its involvement in specific signaling pathways and its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

For example, computational approaches can predict the functional consequences of inhibiting a kinase like JAK2, which plays a central role in the JAK/STAT signaling cascade, a pathway crucial for cell growth and proliferation. tandfonline.com By blocking this kinase, aminopyridine derivatives can theoretically disrupt this pathway, making them potential anticancer agents. tandfonline.comrsc.org

Furthermore, computational tools are used to predict drug-likeness and potential liabilities.

ADMET Profiling: In silico ADMET evaluation can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to prioritize compounds for further development. tandfonline.comnih.gov

Pathway Analysis: By identifying a compound's primary target through docking, researchers can use pathway databases (like KEGG) to predict the downstream effects of inhibiting that target. nih.gov A method using a fragment-based representation has shown success in predicting the biological pathway of a chemical compound with good accuracy. nih.gov

Metabolite Activity: this compound is a known metabolite of 3,4-diaminopyridine (B372788). google.com Pharmacodynamic studies have indicated that this specific metabolite is inactive at certain K+ channels, an important functional prediction that helps to distinguish its activity profile from its parent compound. google.com

These theoretical predictions provide a holistic view of a compound's potential effects, guiding further experimental validation and development.

Structure Activity Relationship Sar Studies and Rational Drug Design Principles

Systematic Modification of the N-(4-aminopyridin-3-yl)acetamide Core and Analogues

Systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. For the this compound core, modifications can be envisioned at three primary locations: the pyridine (B92270) ring, the C4-amino group, and the C3-acetamide side chain.

This compound is the primary metabolite of 3,4-diaminopyridine (B372788) (3,4-DAP), a drug used to treat certain neuromuscular disorders by blocking voltage-gated potassium (K+) channels. nih.govgoogle.comresearchgate.net A pivotal SAR finding comes from a direct comparison between 3,4-DAP and its acetylated metabolite. In in-vitro studies, while 3,4-DAP significantly enhances the quantal release of acetylcholine (B1216132), this compound (referred to as 3-Ac) was found to have no effect. nih.gov This indicates that the acetylation of the 3-amino group eliminates the compound's activity at the neuromuscular junction, highlighting the critical role of the free amino group at this position for this specific biological function.

Broader SAR studies on related 4-aminopyridine (B3432731) (4-AP) derivatives, which are also K+ channel blockers, have shown that small substitutions at the 3-position of the pyridine ring are permissible and can modulate potency. biorxiv.orgnih.gov The potency of these derivatives is highly correlated with their pKa, as the protonated form is necessary to block the K+ channel, while the neutral form is required to cross the blood-brain barrier. biorxiv.org A pKa near physiological pH is therefore considered ideal.

Research into these derivatives provides a clear SAR trend where both electronic and steric factors at the 3-position influence activity.

| Compound | 3-Position Substituent | Relative Potency vs. 4-AP | Reference |

| 4-Aminopyridine (4-AP) | -H | 1x | biorxiv.orgresearchgate.net |

| 3-Methyl-4-aminopyridine (3Me4AP) | -CH₃ | ~7x more potent | biorxiv.orgresearchgate.net |

| 3-Fluoro-4-aminopyridine (3F4AP) | -F | Active | biorxiv.org |

| 3-Methoxy-4-aminopyridine (3MeO4AP) | -OCH₃ | ~3x less potent | biorxiv.orgresearchgate.net |

| 3-Trifluoromethyl-4-aminopyridine (3CF₃4AP) | -CF₃ | ~4x less potent | biorxiv.orgresearchgate.net |

These findings suggest that for K+ channel activity, small, electron-donating groups at the 3-position may be favorable, while larger or strongly electron-withdrawing groups can reduce potency. In the context of this compound, the acetamide (B32628) group represents a significant steric and electronic modification compared to a simple methyl or methoxy (B1213986) group, consistent with its observed lack of activity in neuromuscular transmission. nih.gov

In the field of kinase inhibition, where 2-aminopyridine (B139424) scaffolds are common, modifications often involve adding larger substituents to the pyridine ring to interact with solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and selectivity. tmc.edunih.gov

Elucidation of Key Pharmacophoric Features for Target Interactions

A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For aminopyridine-based compounds, particularly those targeting protein kinases, a well-established pharmacophore has been identified. worldscientific.comnih.gov

The key features generally include:

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring is crucial. It typically accepts a hydrogen bond from a backbone amide proton in the "hinge" region of a kinase's ATP-binding site. acs.org

A Hydrogen Bond Donor: The exocyclic amino group (at the 4-position in this case) acts as a hydrogen bond donor, often forming a second critical interaction with a backbone carbonyl in the hinge region. acs.org

Aromatic/Hydrophobic Region: The pyridine ring itself provides a hydrophobic scaffold that fits into the pocket.

Substitution Vector: The remaining positions on the ring provide vectors for adding substituents that can interact with other parts of the binding site to improve affinity and selectivity.

In this compound, the pyridine nitrogen and the 4-amino group perfectly match the hinge-binding pharmacophore. The 3-acetamide group, therefore, acts as a primary vector for modification. Depending on the topology of the target protein's active site, this group could be modified to:

Introduce additional hydrogen bond donors or acceptors.

Add hydrophobic groups to access adjacent pockets.

Incorporate charged moieties to form salt bridges.

Pharmacophore models for inducible nitric oxide synthase (iNOS) inhibitors based on aminopyridine derivatives have also been developed. One such model identified a four-point pharmacophore consisting of a hydrogen bond acceptor, a hydrophobic group, a positively charged ionizable group, and an aromatic ring as being critical for activity. worldscientific.comresearchgate.net

Design Principles for Enhanced Biological Potency and Selectivity

Building on SAR and pharmacophore insights, rational design principles can be applied to create analogues of this compound with improved biological profiles for a given target. nih.govnih.govbohrium.com

For Kinase Inhibition:

Hinge Binding: The primary design principle is to maintain the 4-aminopyridine core to ensure the crucial hydrogen bond interactions with the kinase hinge region. acs.org The dual hydrogen bonds formed by the pyridine nitrogen and the 4-amino group provide a strong anchor and are a hallmark of many potent kinase inhibitors. acs.org

Exploiting Selectivity Pockets: Selectivity among the highly conserved family of kinases is achieved by designing substituents that exploit differences in the shape and chemical nature of the regions surrounding the ATP-binding site. For the this compound scaffold, the acetamide group at the 3-position can be systematically altered. For example, linking it to larger aromatic or heterocyclic systems could target the solvent-front region, a strategy used to overcome drug resistance mutations. nih.gov

Allosteric Targeting: The core could serve as a fragment that is linked to another moiety designed to bind to a nearby allosteric site, creating highly potent and selective bivalent inhibitors.

For Ion Channel Modulation:

Tuning pKa: As seen with 4-AP derivatives, potency against voltage-gated potassium channels is strongly linked to the compound's pKa. biorxiv.orgresearchgate.net The basicity of the pyridine nitrogen and the 4-amino group can be fine-tuned by adding electron-donating or electron-withdrawing substituents to the pyridine ring. This would alter the proportion of the active, protonated form of the molecule at physiological pH.

Modulating Lipophilicity: The ability of a drug to penetrate cell membranes and cross the blood-brain barrier is governed by its lipophilicity (LogD). nih.gov Modifications to the this compound structure, such as altering the length of the alkyl chain on the acetyl group or adding substituents to the ring, can be used to optimize this property for the desired therapeutic application.

Analog Development and Bioisosteric Replacements Strategies

For the this compound scaffold, several bioisosteric replacement strategies can be proposed:

Pyridine Core Replacement: The pyridine ring can be replaced by other nitrogen-containing heterocycles. The 2-aminopyrimidine (B69317) is a common bioisostere for the 2-aminopyridine moiety, often retaining the critical hinge-binding interactions. escholarship.org Other heterocycles like pyrazoles or imidazoles could also be explored.

Acetamide Group Replacement: The acetamide linker is highly versatile. It can be replaced with a variety of other groups to alter stability, hydrogen bonding capacity, and geometry. The 2-aminopyridine moiety itself has been successfully used as a bioisosteric replacement for acylguanidines, leading to inhibitors with improved brain penetration due to a lower polar surface area. rcsb.org

Amino Group Modification: While the 4-amino group is crucial for some activities, its basicity and hydrogen-bonding capacity can be modulated.

Hydrogen/Substituent Replacement: The hydrogen atoms on the pyridine ring can be replaced with other atoms or small groups. Fluorine is a common bioisostere for hydrogen; its introduction can block metabolic attack at that position and alter the electronic properties of the ring, potentially improving binding affinity or pharmacokinetic properties. nih.gov

The following table summarizes potential bioisosteric replacements for different components of the this compound structure.

| Original Group | Potential Bioisosteres | Rationale for Replacement | Reference |

| Pyridine Ring | Pyrimidine (B1678525), Pyrazine, Triazine | Modulate pKa, solubility, and metabolic stability; maintain H-bonding. | escholarship.org |

| 4-Amino Group | Hydroxyl, Methylamino | Alter hydrogen bond donor capacity and basicity. | |

| 3-Acetamide Group | Sulfonamide, Reverse Amide, Urea, Acylguanidine, Oxadiazole | Change linker geometry, H-bonding pattern, and metabolic stability. | rcsb.org |

| Ring Hydrogen | Fluorine, Chlorine, Methyl | Block metabolic oxidation, modulate lipophilicity and electronics. | nih.gov |

These strategies, guided by SAR, pharmacophore modeling, and rational design principles, provide a robust framework for the development of novel analogues based on the this compound core for a wide range of therapeutic targets.

Future Research Directions and Translational Perspectives

Emerging Areas in Aminopyridine Chemistry and Derivative Research

The aminopyridine scaffold, a core component of N-(4-aminopyridin-3-yl)acetamide, is a versatile and privileged structure in medicinal chemistry. rsc.orgsioc-journal.cn Researchers are continuously exploring its potential by synthesizing novel derivatives to target a wide array of diseases. rsc.org A significant proportion of future therapeutic candidates based on aminopyridine frameworks is anticipated in the coming years. scirp.org

Emerging research focuses on several key areas:

Oncology: Novel 2-aminopyridine (B139424) derivatives are being investigated as potent and selective inhibitors of key signaling proteins in cancer, such as c-Met kinase and Janus kinase 2 (JAK2). mdpi.comtandfonline.com The HGF/c-Met signaling pathway is strongly linked to tumor growth and metastasis, making its inhibition a prime therapeutic strategy. mdpi.com Similarly, as JAK2 is central to the JAK/STAT signaling cascade, its inhibitors are promising for treating various myeloproliferative diseases. tandfonline.comnih.gov

Neuroscience: The ability of aminopyridines to modulate ion channels is being harnessed to develop treatments for neurological disorders. ane.pl For instance, new pyridine (B92270) analogs are being synthesized and evaluated for their anti-epileptic potential by targeting receptors like the AMPA receptor. nih.gov

Infectious Diseases: The aminopyridine structure is a valuable scaffold for developing drugs against neglected tropical diseases caused by protozoa like Trypanosoma and Leishmania. tandfonline.com Additionally, derivatives have been screened for antitubercular and broad-spectrum antimicrobial activities. plos.orgnih.gov

Improving Drug Properties: A major goal in derivative research is to enhance the physicochemical properties of the molecules. This includes modifying the structure to improve cell-membrane permeability, increase selectivity for the intended target, and optimize metabolic stability, thereby creating more effective and targeted medications. tandfonline.comnih.gov

Integration of Omics Data for Systems-Level Understanding of Compound Effects

Modern drug development is increasingly reliant on a systems-level understanding of a compound's effects, moving beyond a single-target, single-outcome paradigm. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is central to this approach. nih.govmdpi.com For this compound and its parent compound, 3,4-Diaminopyridine (B372788), omics technologies offer a powerful lens to decipher their complex biological impact.

Future research in this domain will likely involve:

Pharmacogenomics: The metabolism of 3,4-Diaminopyridine to this compound is linked to the N-acetyl transferase (NAT) enzyme. google.com In vitro studies in rat and human hepatocytes confirm this conversion. google.com Since NAT enzyme activity varies significantly across the human population (leading to "slow" and "fast" acetylator phenotypes), pharmacogenomic studies are crucial. Integrating genomic data with clinical outcomes can help tailor treatments to an individual's genetic makeup, a cornerstone of personalized medicine. rsc.org

Network-Based Analysis: By combining transcriptomics, proteomics, and metabolomics data, researchers can construct comprehensive molecular interaction networks. mdpi.com This allows for the identification of entire pathways affected by the compound, revealing off-target effects, identifying novel mechanisms of action, and discovering potential biomarkers for efficacy. mdpi.comnih.gov Web-based platforms like OmicsNet 2.0 are being developed to facilitate this type of network-based multi-omics integration. mdpi.com

Biomarker Discovery: Omics data is invaluable for discovering translational biomarkers. For example, in the context of rheumatoid arthritis, an area where aminopyridine-containing compounds have been investigated, proteomic and metabolomic analysis of serum can identify biomarkers of bone and cartilage turnover, providing objective measures of drug response in clinical development. nih.gov

Development of Advanced In Vitro and Ex Vivo Research Models for Mechanistic Studies

To accurately predict human responses and elucidate complex mechanisms of action, researchers are moving beyond traditional cell cultures to more sophisticated in vitro and ex vivo models.

Established In Vitro Models: The 4-aminopyridine (B3432731) (4-AP) in vitro model of epilepsy is extensively used to study epileptiform activity and screen for new anti-seizure drugs. ane.plresearchgate.netnih.gov This model, which uses corticohippocampal brain slices, can be analyzed with advanced techniques like 60-channel perforated multi-electrode arrays (pMEAs) to pinpoint the origin and propagation of seizure-like events with high spatiotemporal resolution. researchgate.net Such models are sensitive enough to detect the efficacy of new-generation antiepileptic drugs and could serve as valuable exploratory screening tools, potentially reducing the number of animals used in preclinical research. nih.govnih.gov

Ex Vivo Tissue Models: Ex vivo studies using isolated tissues remain a vital tool. For instance, the relaxant properties and mechanism of action of aminoflavones have been studied using isolated rat tracheal rings. mdpi.com This approach allows for detailed functional and pharmacological characterization in a system that retains some of the tissue's native architecture and complexity. mdpi.com

Organ-on-a-Chip (OOC) Technology: A revolutionary advancement is the development of microphysiological systems, or "organ-on-a-chip" technology. hyms.ac.ukresearchgate.net These microfluidic devices are lined with living human cells to replicate the physiological and mechanical environment of an entire organ or even interconnected organ systems. researchgate.net OOCs offer unprecedented biological relevance compared to standard cell cultures. For a compound like this compound, a multi-organ system, such as a "gut-brain-axis-on-a-chip," could provide critical insights into its absorption, metabolism, and systemic effects, including its ability to cross biological barriers and interact with different cell types. hyms.ac.uknih.gov This technology holds immense promise for improving the prediction of human responses to drugs and toxins. youtube.com

Computational Innovations in Drug Discovery and Development Pipelines

Computational methods are now integral to the drug discovery and development pipeline, significantly accelerating the process of identifying and optimizing new therapeutic agents. For aminopyridine derivatives, these in silico techniques are widely applied. scirp.orgmdpi.comtandfonline.com

The computational drug discovery workflow typically involves several key stages:

Molecular Docking and Virtual Screening: This process begins with the computational screening of large libraries of virtual compounds against a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net Molecular docking programs predict the preferred orientation and binding affinity of a compound to its target, allowing researchers to prioritize a smaller, more promising set of candidates for synthesis and in vitro testing. mdpi.comresearchgate.net This approach has been successfully used to identify novel aminopyridine-based inhibitors for targets like α-glucosidase and AMPA receptors. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR modeling is used to understand the relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comtandfonline.com By generating 3D contour maps, researchers can visualize which structural features are key for potency, providing a rational basis for designing more effective molecules. mdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.com These simulations provide a more realistic view of the molecular interactions, such as hydrogen bonds and electrostatic forces, that stabilize the binding, confirming the results from molecular docking. mdpi.com

ADME-T Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new compounds early in the discovery process. plos.orgnih.gov By assessing features like gastrointestinal absorption and potential for inhibiting key metabolic enzymes (like Cytochrome P450s), researchers can filter out compounds that are unlikely to become successful drugs before committing significant resources to their development. plos.org

These computational innovations, from initial screening to detailed interaction analysis, provide invaluable guidance for the rational design of novel aminopyridine derivatives, ultimately streamlining the path from concept to clinic. tandfonline.comtandfonline.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.